phenyl [11-(4-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetate
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Overview
Description
Phenyl [11-(4-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetate is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepine family. This compound features a unique structure characterized by a dibenzo[b,e][1,4]diazepine core, substituted with a phenyl group and a chlorophenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl [11-(4-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dibenzo[b,e][1,4]diazepine Core: This step involves the cyclization of appropriate precursors, such as aromatic diamines and cyclic diketones, under acidic or basic conditions.
Substitution Reactions: Introduction of the chlorophenyl and phenyl groups through electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the dibenzo[b,e][1,4]diazepine derivative with phenyl acetate under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Phenyl [11-(4-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Phenyl [11-(4-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to known psychoactive compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of phenyl [11-(4-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to receptor sites in the central nervous system, modulating neurotransmitter activity. This interaction can influence various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Phenyl [11-(4-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetate can be compared with other dibenzo[b,e][1,4]diazepine derivatives:
Chlordiazepoxide: Known for its anxiolytic properties, chlordiazepoxide shares a similar core structure but differs in its substituents, leading to different pharmacological profiles.
Diazepam: Another well-known anxiolytic, diazepam has a similar core but different functional groups, affecting its potency and spectrum of activity.
Clozapine: An antipsychotic with a dibenzo[b,e][1,4]diazepine core, clozapine’s unique substituents confer distinct therapeutic effects
This compound stands out due to its specific substituents, which may offer unique biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C29H27ClN2O3 |
---|---|
Molecular Weight |
487.0 g/mol |
IUPAC Name |
phenyl 2-[6-(4-chlorophenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]acetate |
InChI |
InChI=1S/C29H27ClN2O3/c1-29(2)16-23-27(25(33)17-29)28(19-12-14-20(30)15-13-19)32(24-11-7-6-10-22(24)31-23)18-26(34)35-21-8-4-3-5-9-21/h3-15,28,31H,16-18H2,1-2H3 |
InChI Key |
YZMIRFXVUCIYIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)OC4=CC=CC=C4)C5=CC=C(C=C5)Cl)C(=O)C1)C |
Origin of Product |
United States |
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